3-Methyl-8-(trifluoromethyl)quinolin-2-amine
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Overview
Description
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and catalysts such as palladium or copper salts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
3-Methyl-8-(trifluoromethyl)quinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H9F3N2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methyl-8-(trifluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16) |
InChI Key |
WMLZTQQXCPDQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |
Origin of Product |
United States |
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